molecular formula C20H21N3O2S3 B12165497 N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12165497
M. Wt: 431.6 g/mol
InChI Key: XQMWGPIOSIEROA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S3 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles and synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The structural formula of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C18H22N4O2S3
Molecular Weight 406.57 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Gram-positive organisms like Staphylococcus aureus and Gram-negative strains such as Escherichia coli . The presence of sulfur and aromatic groups in the structure enhances their interaction with microbial membranes, leading to increased permeability and cell death.

Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of thiadiazole derivatives, compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against E. coli and S. aureus, indicating moderate to high antibacterial activity .

Antifungal Activity

Thiadiazole derivatives have also been reported to possess antifungal properties. Studies have shown that compounds with similar structures exhibit significant inhibition against fungi such as Candida albicans and Aspergillus niger. The antifungal activity is often correlated with specific substituents on the thiadiazole ring that enhance their efficacy against fungal pathogens .

Case Study: Antifungal Screening
In a comparative study of antifungal activities among various thiadiazole derivatives, those with methoxy substituents displayed notable antifungal effects with MIC values between 24–32 µg/mL against C. albicans, outperforming standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological research. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), indicating significant cytotoxic activity .
  • Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways and DNA fragmentation .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their chemical structure. Modifications at specific positions on the thiadiazole ring or the attached aromatic groups can enhance or diminish their biological effects.

ModificationEffect on Activity
Methoxy Substituent Increases antifungal potency
Sulfur Groups Enhances interaction with microbial membranes
Aromatic Rings Improves cytotoxicity against cancer cells

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives, including N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. Studies have shown that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of thiadiazole can inhibit the growth of human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .

The mechanism of action often involves inducing apoptosis in cancer cells without significant toxicity to normal cells. The compound's ability to interfere with cellular pathways critical for tumor growth makes it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the efficacy of similar thiadiazole derivatives:

  • Cytotoxic Activity Assessment:
    • A study evaluated several thiadiazole derivatives against different cancer cell lines using MTT assays. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Mechanistic Studies:
    • Research involving fluorescence microscopy and flow cytometry has shown that these compounds can induce apoptosis via mitochondrial pathways, which is crucial for developing new cancer therapies .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Cancer Cell Line
Compound AStructure A3.29HCT116
Compound BStructure B10H460
N-(2,6-dimethylphenyl)-2-{...}N/A<10PC3

This table illustrates the comparative effectiveness of N-(2,6-dimethylphenyl)-2-{...} against established compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, and how is purity validated?

  • Methodology :

  • Step 1 : Construct the thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions .
  • Step 2 : Introduce the 4-methoxybenzylsulfanyl group using a nucleophilic substitution reaction with 4-methoxybenzyl thiol, typically under inert atmospheres (e.g., N₂) and refluxing in aprotic solvents like DMF .
  • Step 3 : Couple the acetamide moiety via a condensation reaction between the thiadiazole intermediate and 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) for quantitative analysis (>95% purity) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer :

  • ¹H and ¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂N₃O₂S₃: 468.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S bonds at ~500 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
  • Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiadiazole intermediate?

  • Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 80–120°C; solvent: DMF vs. THF; catalyst: H₂SO₄ vs. PPA) .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal parameters (e.g., 100°C in DMF with H₂SO₄ yields >85%) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates .

Q. What strategies mitigate stability issues under varying pH and light exposure?

  • Approach :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13 at 40°C). Use buffered solutions and monitor via HPLC. Stabilizers like ascorbic acid (0.1% w/v) reduce hydrolysis .
  • Photostability : Store in amber glass under nitrogen; UV-vis spectroscopy tracks degradation (λmax shifts indicate structural breakdown) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analysis Framework :

  • Reproducibility Checks : Validate assay protocols (e.g., consistent cell passage numbers, enzyme batches) .
  • Purity Reassessment : Confirm compound integrity using LC-MS post-bioassay to rule out degradation artifacts .
  • Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects .

Q. How is structure-activity relationship (SAR) analysis performed for the 4-methoxybenzylsulfanyl substituent?

  • Methodology :

  • Analog Synthesis : Replace 4-methoxy with 4-chloro, 4-nitro, or 4-methyl groups via analogous synthetic routes .
  • Biological Testing : Compare IC₅₀ values against parent compound. For example, 4-nitro analogs may show enhanced antibacterial activity (2-fold lower MIC vs. S. aureus) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. What experimental designs study the compound’s metabolic pathways?

  • Protocol :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites: hydroxylation at the benzyl group .
  • Radiolabeling : Synthesize ¹⁴C-labeled acetamide moiety to track excretion pathways in rodent models .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide requires several precursor molecules, including 2-amino-1,3,4-thiadiazole derivatives and 4-methoxybenzyl mercaptan . The thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acids or their equivalents . For instance, 2-amino-5-substituted-1,3,4-thiadiazole intermediates are often prepared by treating thiosemicarbazides with phosphoryl chloride (POCl₃) or sulfuric acid under reflux conditions .

Synthetic Routes and Reaction Conditions

Formation of the Thiadiazole Core

The thiadiazole ring is constructed through a cyclization reaction. A representative method involves reacting thiosemicarbazide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. This step typically occurs in polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) at temperatures ranging from 20°C to 80°C . For example, a similar compound, 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, was synthesized with a 95% yield using triethylamine in 1,4-dioxane at 20°C for 4 hours .

Introduction of Sulfanyl Groups

The sulfanyl (-S-) groups are introduced via nucleophilic substitution or thiol-ene reactions. In one approach, 5-chloro-1,3,4-thiadiazole intermediates react with 4-methoxybenzyl mercaptan in the presence of a base like potassium carbonate. This step is often conducted in tetrahydrofuran (THF) or acetonitrile under nitrogen atmosphere to prevent oxidation .

Acetamide Functionalization

The final acetamide moiety is attached through a coupling reaction between the thiolated thiadiazole intermediate and 2-chloro-N-(2,6-dimethylphenyl)acetamide . This reaction employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane or ethyl acetate .

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Synthesis
Solvent 1,4-DioxaneEnhances solubility of intermediates
Temperature 20–25°CMinimizes side reactions
Reaction Time 4–6 hoursEnsures complete conversion
Catalyst TriethylamineNeutralizes HCl byproducts

For industrial-scale production, continuous-flow reactors and immobilized catalysts have been proposed to improve efficiency .

Characterization and Validation

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Confirmations of proton environments for the dimethylphenyl (δ 2.2–2.4 ppm) and methoxybenzyl groups (δ 3.8 ppm) .

  • High-Resolution Mass Spectrometry (HRMS) : Validation of the molecular ion peak at m/z 431.6 [M+H]⁺ .

  • High-Performance Liquid Chromatography (HPLC) : Purity assessments (>98%) using C18 columns and acetonitrile/water mobile phases .

Challenges and Mitigation Strategies

Common challenges include by-product formation during thiadiazole cyclization and oxidation of sulfanyl groups . These are addressed by:

  • Using inert atmospheres (N₂ or Ar) to prevent disulfide formation .

  • Employing scavengers like 2,6-lutidine to trap excess acylating agents .

  • Optimizing stoichiometric ratios to minimize unreacted intermediates .

Industrial-Scale Production Insights

While laboratory-scale synthesis prioritizes yield, industrial methods focus on cost-efficiency and sustainability . Strategies include:

  • Recycling solvents like 1,4-dioxane via distillation .

  • Replacing chlorinated solvents with green alternatives (e.g., cyclopentyl methyl ether) .

  • Automated process control systems to maintain temperature and pH within narrow windows .

Properties

Molecular Formula

C20H21N3O2S3

Molecular Weight

431.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O2S3/c1-13-5-4-6-14(2)18(13)21-17(24)12-27-20-23-22-19(28-20)26-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

XQMWGPIOSIEROA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

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